REACTION_CXSMILES
|
[CH:1]([CH:3]([CH:9]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.[CH3:11][O:12][CH2:13][C:14]1[CH:15]=[C:16]([NH2:19])[NH:17][N:18]=1>C(O)C>[CH3:11][O:12][CH2:13][C:14]1[CH:15]=[C:16]2[N:19]=[CH:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:1][N:17]2[N:18]=1
|
Name
|
|
Quantity
|
775 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OCC)C=O
|
Name
|
|
Quantity
|
684 mg
|
Type
|
reactant
|
Smiles
|
COCC=1C=C(NN1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a saturated sodium bicarbonate solution was added to the residue which
|
Type
|
EXTRACTION
|
Details
|
were then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydrous
|
Type
|
CONCENTRATION
|
Details
|
The resulting product was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (eluting solvent; n-hexane:ethyl acetate 4:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=NN2C(N=CC(=C2)C(=O)OCC)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 878 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |